2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-bromophenol with 2-bromoacetyl bromide to form 2-(4-bromophenoxy)acetyl bromide. This intermediate is then reacted with 4-nitroaniline under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenoxy group can undergo oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is 2-(4-aminophenoxy)-N-(4-nitrophenyl)acetamide.
Oxidation: Products include phenoxy radicals and quinones.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenoxy moiety can participate in various binding interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)ethanol
- 2-(4-bromophenoxy)ethylamine
- 2-(4-bromophenoxy)acetic acid
Uniqueness
2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDODDQTVZIYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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